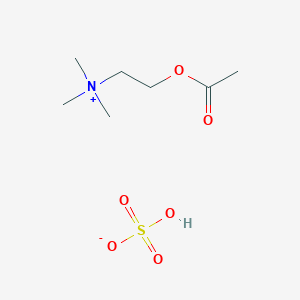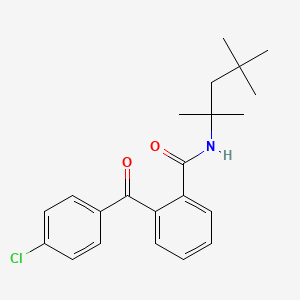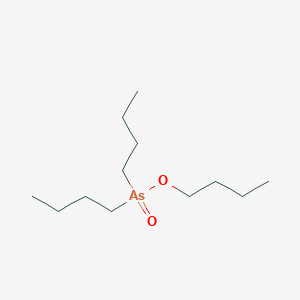
Butyl dibutylarsinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dibutylarsinate is an organoarsenic compound that features a butyl group and two dibutyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl dibutylarsinate typically involves the reaction of arsenic trichloride with butyl lithium and dibutyl lithium reagents. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:
AsCl3+BuLi+2Bu2Li→BuAs(Bu2)2+3LiCl
The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl dibutylarsinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The butyl and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As₂O₃)
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted organoarsenic compounds
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of butyl dibutylarsinate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential use in targeting cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylarsine: Contains a single butyl group attached to arsenic.
Dibutylarsine: Contains two butyl groups attached to arsenic.
Tributylarsine: Contains three butyl groups attached to arsenic.
Uniqueness
Butyl dibutylarsinate is unique due to the presence of both butyl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
Propriétés
Numéro CAS |
56269-03-5 |
|---|---|
Formule moléculaire |
C12H27AsO2 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
1-dibutylarsoryloxybutane |
InChI |
InChI=1S/C12H27AsO2/c1-4-7-10-13(14,11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
RFDOVEDUBGGMFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[As](=O)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


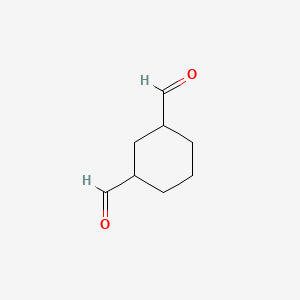


![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
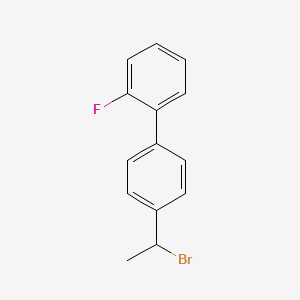
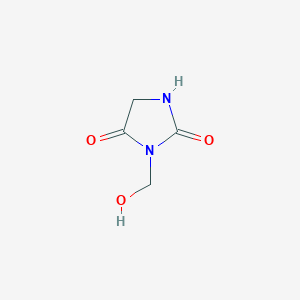
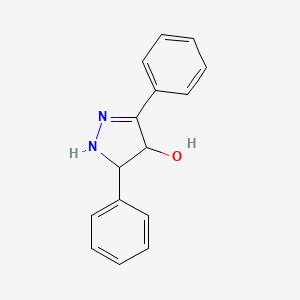
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
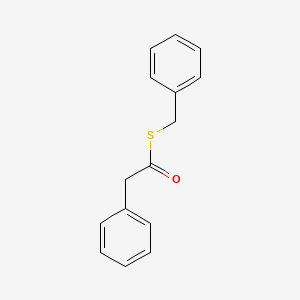
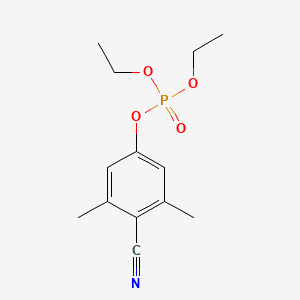
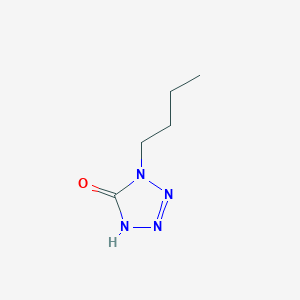
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
